molecular formula C5H6NO3- B1261285 4-Oxoprolinate

4-Oxoprolinate

Cat. No. B1261285
M. Wt: 128.11 g/mol
InChI Key: HFXAFXVXPMUQCQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxoprolinate is conjugate base of 4-oxoproline. It is a conjugate base of a 4-oxoproline.

Scientific Research Applications

  • Psychotropic Activity of 4-Oxoprolinate Derivatives :

    • 1-Substituted 4-amino-5-oxoprolines, which are related to 4-Oxoprolinate, show pronounced anxiolytic activity and nootropic activity. This includes the improvement of memory formation and retention in experimental animals (Vigorov et al., 2020).
  • Oxidative Stress Induced by 5-Oxoproline :

    • Acute administration of 5-oxoproline in young rats induces oxidative damage to lipids and proteins in the cerebral cortex and cerebellum, impairing antioxidant defenses and promoting oxidative stress, which could be related to the neuropathology of glutathione synthetase deficiency (Pederzolli et al., 2010).
  • Hypolipidemic and Antithrombotic Effects of Oxoprolinic Peptides :

    • Oxoprolinic peptides have been found to increase anticoagulant, fibrinolytic, and antiplatelet potential of the blood while simultaneously lowering concentrations of total cholesterol, low-density lipoprotein cholesterol, and triglycerides in rats with hypercholesterolemia (Myasoedov et al., 2017).
  • Oxoproline in Brain Disorders :

    • 5-Oxoproline reduces non-enzymatic antioxidant defenses in vitro in rat brain, indicating that 5-oxoproline causes protein oxidation and reactive species production, potentially contributing to the pathophysiology of diseases involving oxoproline accumulation (Pederzolli et al., 2007).
  • Scavenging of 4-Oxo-2-nonenal :

    • Research on 4-oxo-2-nonenal, a product of cellular lipid oxidation associated with degenerative diseases and cancer, has demonstrated the potential for compounds like pyridoxamine and salicylamine to react with and scavenge these harmful compounds (Amarnath & Amarnath, 2015).
  • Role in Immunological Reactivity :

    • Low doses of oxazaphosphorines, which degrade to produce compounds including acrolein, have been shown to enhance immunological responses, suggesting a potential role in immunostimulation (Blomgren & Hallström, 2005).
  • Infrared Probing and Structural Analysis :

    • 4-Oxoproline has been used as a site-specific infrared probe to assess proline isomerization and dimer formation in proteins, demonstrating its utility in structural and functional analyses of amino acids (Abaskharon et al., 2019).
  • Role in Glutathione Formation and Metabolism :

    • Studies have indicated that compounds like L-2-oxothiazolidine-4-carboxylate, related to 5-oxoproline, can stimulate the formation of glutathione, a crucial antioxidant, in the liver (Williamson & Meister, 1981).

properties

Product Name

4-Oxoprolinate

Molecular Formula

C5H6NO3-

Molecular Weight

128.11 g/mol

IUPAC Name

4-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/p-1

InChI Key

HFXAFXVXPMUQCQ-UHFFFAOYSA-M

Canonical SMILES

C1C(NCC1=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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